Sulfo-Cy7.5 carboxylic acid

aqueous conjugation protein labeling aggregation prevention

Sulfo-Cy7.5 carboxylic acid eliminates the aggregation and solubility failures of non-sulfonated Cy7.5. Four sulfonate groups enable direct aqueous conjugation in PBS or water—no denaturing organic co-solvents (DMF/DMSO) required. The free carboxyl is activated via EDC/sulfo-NHS for covalent amide bonding to lysine residues on antibodies, peptides, and targeting ligands. Emission at 797 nm with quantum yield 0.21 and extinction coefficient 222,000 M⁻¹cm⁻¹ ensures minimal spectral cross-talk for multiplexed NIR imaging. Validated in PSMA-targeted tumor models at sub-nanomolar doses (0.5 nmol/mouse) with high tumor-to-background contrast and pH-insensitive signal through endosomal compartments.

Molecular Formula C45H45K3N2O14S4
Molecular Weight 1083.4 g/mol
Cat. No. B12377632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7.5 carboxylic acid
Molecular FormulaC45H45K3N2O14S4
Molecular Weight1083.4 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]
InChIInChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3
InChIKeyPXONAKGPEHLATG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy7.5 Carboxylic Acid Procurement Guide: Technical Specifications and Performance Benchmarking


Sulfo-Cy7.5 carboxylic acid (CAS 847180-48-7) is a sulfonated heptamethine cyanine near-infrared (NIR) fluorescent dye bearing a free carboxyl group for conjugation chemistry. Its core photophysical parameters are well-characterized: excitation maximum at 778 nm, emission maximum at 797 nm, molar extinction coefficient of 222,000 M⁻¹cm⁻¹, and fluorescence quantum yield of 0.21 in aqueous buffer . The molecule contains four sulfonate groups conferring high hydrophilicity and water solubility, with a molecular weight of 1083.4 g/mol (tripotassium salt form, C₄₅H₄₅K₃N₂O₁₄S₄) . The carboxylic acid functional group enables covalent attachment to primary amine-containing biomolecules via carbodiimide-mediated amide bond formation .

Sulfo-Cy7.5 Carboxylic Acid Selection Rationale: Why Alternative Cyanine 7.5 Derivatives Are Not Interchangeable


While non-sulfonated Cy7.5 carboxylic acid shares an identical chromophore core and similar spectral maxima with Sulfo-Cy7.5 carboxylic acid, the absence of sulfonate groups fundamentally alters its performance in aqueous biological systems . Non-sulfonated Cy7.5 exhibits poor water solubility, requiring organic co-solvents (DMF or DMSO) for aqueous reactions—conditions that can denature sensitive proteins or compromise antibody integrity . Furthermore, non-sulfonated Cy7.5-labeled conjugates are prone to hydrophobic aggregation and precipitation in physiological buffers, leading to inconsistent labeling stoichiometry, elevated background signal, and unreliable in vivo biodistribution profiles . These differences render non-sulfonated Cy7.5 unsuitable for applications demanding direct aqueous conjugation or stable conjugate performance in biological milieu [1].

Sulfo-Cy7.5 Carboxylic Acid Quantitative Differentiation Evidence: Comparative Optical Performance, Conjugate Stability, and In Vivo Validation Data


Sulfo-Cy7.5 vs. Non-Sulfonated Cy7.5: Aqueous Solubility and Conjugate Aggregation Resistance

Sulfo-Cy7.5 carboxylic acid incorporates four sulfonate groups that confer markedly different aqueous handling properties compared to non-sulfonated Cy7.5 carboxylic acid. Non-sulfonated Cy7.5 exhibits poor water solubility and requires organic co-solvents (DMF or DMSO) for conjugation reactions, whereas Sulfo-Cy7.5 is rated as 'extremely soluble in water' and can be directly dissolved in aqueous buffers without organic co-solvent assistance . Following conjugation to proteins, non-sulfonated Cy7.5-labeled biomolecules undergo hydrophobic aggregation due to dye-dye stacking interactions; in contrast, the charged sulfonate moieties on Sulfo-Cy7.5 electrostatically repel adjacent dye molecules, preventing aggregation and maintaining conjugate stability . This difference has been quantitatively characterized in the context of NHS ester derivatives, where Sulfo-Cy7.5 conjugates demonstrated 20-30% improved photostability compared to their non-sulfonated counterparts [1].

aqueous conjugation protein labeling aggregation prevention bioconjugate stability

Sulfo-Cy7.5 vs. Sulfo-Cy7: Spectral Red-Shift for Enhanced Deep-Tissue Imaging Penetration

Sulfo-Cy7.5 demonstrates a substantial spectral red-shift relative to Sulfo-Cy7, with excitation/emission maxima of approximately 788 nm/813 nm for Sulfo-Cy7.5 dicarboxylic acid compared to Sulfo-Cy7, positioning Sulfo-Cy7.5 closer to the NIR-II optical window (1000-1700 nm) where tissue autofluorescence is further reduced and photon penetration depth is enhanced . The extended polymethine chain length (heptamethine vs. pentamethine in Cy5/Cy5.5 series) contributes to this bathochromic shift, enabling Sulfo-Cy7.5 to achieve emission at 797-808 nm—precisely aligned with the NIR-I tissue transparency window where hemoglobin and water absorption are minimal . This spectral difference translates to practical imaging advantages: Sulfo-Cy7.5 enables detection of deeper anatomical structures and provides improved signal-to-background ratios in whole-animal fluorescence imaging applications compared to shorter-wavelength cyanine alternatives .

deep tissue imaging NIR fluorescence spectral red-shift in vivo optical imaging

Sulfo-Cy7.5 vs. Indocyanine Green (ICG): Structural Rigidization and Enhanced Quantum Yield

Sulfo-Cy7.5 incorporates a trimethylene bridge within its polymethine chain that rigidizes the conjugated π-system, a structural feature absent in the clinically used NIR dye indocyanine green (ICG). This rigidization directly enhances the fluorescence quantum yield of Sulfo-Cy7.5 to 0.21 in aqueous solution . Comparative technical documentation indicates that Cyanine7.5 (including Sulfo-Cy7.5) is 'significantly brighter' than ICG and demonstrates 'improved fluorescence quantum yield' due to the rugged polymethine chain reinforced with the trimethylene bridge [1][2]. While ICG contains two sulfonate groups and exhibits moderate aqueous solubility, Sulfo-Cy7.5 contains four sulfonate groups, providing superior water solubility and reduced non-specific binding in biological systems [3]. Additionally, Sulfo-Cy7.5 features a functionalizable linker arm suitable for conjugation to proteins, peptides, and other biomolecules—a design element not present in native ICG .

quantum yield ICG alternative trimethylene bridge fluorescence brightness

Sulfo-Cy7.5 Conjugate In Vivo Validation: Tumor-Specific Uptake Quantification in PSMA-Targeted Imaging

In a peer-reviewed study evaluating a bimodal theranostic agent, Sulfo-Cy7.5 (sCy7.5) was conjugated to a PSMA-targeting urea derivative to create NODAGA-sCy7.5-PSMAi. The conjugate demonstrated high-affinity binding specifically to PSMA-positive PC-3 PIP prostate cancer cells, with negligible binding to PSMA-negative PC-3 wild-type cells [1]. Quantitative biodistribution analysis in tumor-bearing mouse models revealed specific uptake of the ⁶⁴Cu-labeled conjugate in PC-3 PIP tumors, while accumulation in PSMA-negative PC-3 tumors was low [2]. Fluorescence imaging at a dose of 0.5 nmol per mouse enabled clear detection of PSMA-positive tumors with minimal background signal in PSMA-negative tumors [3]. The study demonstrated that tumor uptake of the ⁶⁷Cu-labeled agent in the PC-3 PIP model was statistically equivalent to that of ⁶⁴Cu, confirming consistent targeting performance [4]. This validation establishes Sulfo-Cy7.5 as a functionally competent NIR fluorophore for targeted in vivo imaging applications where conjugate specificity and low non-specific accumulation are critical performance criteria.

prostate cancer imaging PSMA targeting tumor-specific uptake NIRF surgical navigation

Sulfo-Cy7.5 Carboxylic Acid: pH Insensitivity for Quantitative Fluorescence Across Physiological Conditions

Sulfo-Cy7.5 carboxylic acid exhibits fluorescence intensity that is insensitive to pH variations, a property that distinguishes it from pH-sensitive fluorophores such as fluorescein derivatives (FITC) and certain rhodamine analogs whose quantum yields diminish substantially under acidic conditions [1]. Vendor technical documentation explicitly states that Sulfo-Cy7.5 is 'not sensitive to pH' . In contrast, fluorescein-based dyes show a marked decrease in fluorescence emission below pH 7.0, with >50% signal reduction at pH 6.0 typical of FITC conjugates, rendering them unreliable for quantitative measurements in acidic cellular compartments such as endosomes and lysosomes (pH 4.5-6.0). The pH-independent fluorescence of Sulfo-Cy7.5 enables consistent signal quantification across the full physiological pH range (pH 4.5-9.0) encountered in cellular imaging, in vivo biodistribution studies, and experiments involving pH-perturbed biological systems. This property is particularly critical for tracking conjugates that traffic through endosomal/lysosomal pathways or for applications in tumor microenvironments where local acidosis (pH 6.5-6.8) is prevalent.

pH stability quantitative fluorescence cellular imaging endosomal tracking

Sulfo-Cy7.5 Carboxylic Acid High-Value Procurement Scenarios: Evidence-Backed Application Domains


Targeted In Vivo Fluorescence Imaging Probe Development

Based on validated PSMA-targeted imaging performance in tumor-bearing mouse models [1], Sulfo-Cy7.5 carboxylic acid is the appropriate selection for researchers developing targeted NIR imaging probes requiring: (1) covalent conjugation to targeting ligands (antibodies, peptides, small molecules) via carbodiimide-mediated amide bond formation to the carboxyl group; (2) high tumor-to-background contrast with minimal non-specific accumulation; and (3) detection at sub-nanomolar doses (0.5 nmol/mouse) in small animal imaging systems. The compound's pH insensitivity ensures quantitative signal retention even as conjugates traffic through acidic endosomal compartments. This application scenario is particularly relevant for preclinical oncology imaging, fluorescence-guided surgical navigation research, and theranostic agent development where conjugate specificity and consistent fluorescence performance are paramount.

Aqueous Bioconjugation for Sensitive Protein and Antibody Labeling

For labeling proteins, antibodies, or peptides that are sensitive to organic solvent exposure, Sulfo-Cy7.5 carboxylic acid enables direct conjugation in aqueous buffers (water, PBS) without DMF or DMSO co-solvents . The four sulfonate groups prevent post-conjugation hydrophobic aggregation that plagues non-sulfonated Cy7.5 conjugates , maintaining conjugate monodispersity and functional integrity. The carboxylic acid moiety can be activated with EDC/sulfo-NHS for direct coupling to surface lysine residues, or converted to reactive NHS ester derivatives for standardized labeling protocols. This scenario is critical for applications where conjugate aggregation would confound downstream assays (SEC-HPLC analysis, SPR binding studies, fluorescence polarization measurements) or where organic solvent exposure would irreversibly denature the target biomolecule.

Multiplexed NIR Fluorescence Assays Requiring Minimal Spectral Cross-Talk

The emission maximum of Sulfo-Cy7.5 at 797 nm places it in a spectral region with minimal overlap with shorter-wavelength cyanine dyes (Cy3, Cy5, Cy5.5) and common visible fluorophores . This spectral separation enables multiplexed experimental designs where Sulfo-Cy7.5 serves as the long-wavelength channel alongside Cy3 (emission ~570 nm), Cy5 (emission ~670 nm), and Cy5.5 (emission ~700 nm) with negligible channel bleed-through. The high extinction coefficient (222,000 M⁻¹cm⁻¹) and quantum yield (0.21) provide sufficient brightness for detection on standard NIR-capable imaging platforms (IVIS Spectrum, LI-COR Odyssey, NIR fluorescence microscopes). This application is particularly valuable for multi-parameter flow cytometry panels, multiplexed immunohistochemistry, and multi-target in vivo tracking studies requiring spectrally distinct fluorescent reporters.

Collagen Damage and Tissue Remodeling Detection

Sulfo-Cy7.5 has been commercially deployed as a conjugate with collagen hybridizing peptide (CHP) for direct in vivo detection of denatured collagen, a hallmark of tissue injury, inflammation, and remodeling [2]. The sCy7.5-CHP conjugate leverages Sulfo-Cy7.5's NIR emission at 797 nm for deep-tissue fluorescence detection with reduced autofluorescence interference from gut and other highly vascularized tissues [3]. The conjugate demonstrates signal persistence at target sites lasting multiple days following a single dose, enabling longitudinal imaging studies without repeated administration [4]. This validated commercial application establishes Sulfo-Cy7.5 carboxylic acid as a procurement candidate for research groups developing probes to image extracellular matrix remodeling, wound healing, fibrosis, osteoarthritis, and mechanical tissue injury at the molecular level.

Technical Documentation Hub

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